1-(2-Fluorobenzyl)pyrrolidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJXUNSHLAVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyrrolidine Alkaloid Research
The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that forms the core structure of a vast array of natural and synthetic compounds known as pyrrolidine alkaloids. nih.govmdpi.com These alkaloids are renowned for their diverse and potent biological activities, which has established them as a cornerstone in medicinal chemistry and drug discovery. nih.gov Prominent examples of naturally occurring pyrrolidine alkaloids include nicotine (B1678760) and hygrine, while synthetic derivatives have been developed for a wide range of therapeutic applications. mdpi.com
1-(2-Fluorobenzyl)pyrrolidin-3-ol fits within this significant class of molecules as a synthetic derivative. Its structure features the characteristic pyrrolidine ring, substituted at the nitrogen atom with a 2-fluorobenzyl group and possessing a hydroxyl group at the 3-position. The presence of the fluorobenzyl moiety is of particular interest to medicinal chemists, as the introduction of fluorine into organic molecules can significantly modulate their physicochemical properties, such as metabolic stability and binding affinity to biological targets. nih.gov
Research into analogous compounds, such as 1-benzyl-pyrrolidin-3-ol derivatives, has highlighted their potential as agents that can induce apoptosis, or programmed cell death, a critical process in cancer research. monash.edu This contextualizes this compound as a compound worthy of investigation for similar or novel biological activities.
Overview of Research Significance and Gaps
The significance of 1-(2-Fluorobenzyl)pyrrolidin-3-ol in a research context stems from the established pharmacological importance of the pyrrolidine (B122466) scaffold. nih.gov The exploration of novel derivatives like this one is driven by the continuous search for new therapeutic agents with improved efficacy and selectivity.
Despite its availability as a research chemical from various suppliers, a significant gap exists in the academic literature concerning the specific synthesis, characterization, and biological evaluation of this compound. While studies on similar structures provide a rationale for its investigation, dedicated research on this particular compound is conspicuously absent from publicly available scientific databases. This lack of specific data presents both a challenge and an opportunity for the scientific community.
Scope and Objectives of Academic Inquiry for 1 2 Fluorobenzyl Pyrrolidin 3 Ol
Chiral and Achiral Synthesis Strategies
The construction of the this compound molecule can be approached through both achiral and chiral synthetic routes. Achiral methods typically yield a racemic mixture, which may require subsequent resolution, while chiral syntheses aim to produce a specific enantiomer directly.
Enantioselective Synthesis Approaches
Enantioselective synthesis is crucial for producing specific stereoisomers of this compound, which is often necessary for targeted biological activity. A key strategy involves the use of chiral precursors or catalysts.
One potential enantioselective route starts from a chiral pool material such as (S)- or (R)-3-hydroxypyrrolidine. The synthesis of optically pure (S)-3-hydroxypyrrolidine can be achieved from (S)-4-amino-2-hydroxybutyric acid through a multi-step process involving protection, reduction, halogenation, and subsequent cyclization google.com. Once the desired enantiomer of 3-hydroxypyrrolidine is obtained, a standard N-alkylation with 2-fluorobenzyl bromide can be performed to yield the target compound.
Another powerful approach is the asymmetric reduction of a prochiral ketone precursor, N-(2-fluorobenzyl)pyrrolidin-3-one. This can be accomplished using chiral reducing agents or through biocatalysis. Keto reductases (KREDs) have been effectively used for the stereoselective reduction of N-protected-3-pyrrolidinones to furnish optically pure N-protected-3-hydroxypyrrolidines nih.gov. The N-protecting group, such as a Boc group, can be removed and followed by N-alkylation with 2-fluorobenzyl bromide to yield the desired enantiomer of this compound.
Stereoselective Route Development
The development of stereoselective routes often focuses on controlling the formation of the chiral center at the C-3 position of the pyrrolidine ring. One established method for synthesizing chiral 3-hydroxypyrrolidine derivatives involves starting from 4-chloro-3-hydroxybutyronitrile google.comgoogle.com. This precursor can be obtained in either racemic or optically active form. The synthesis proceeds through the protection of the hydroxyl group, followed by the reduction of the nitrile to a primary amine, which then undergoes in-situ intramolecular cyclization to form the pyrrolidine ring google.com. The choice of the starting enantiomer of 4-chloro-3-hydroxybutyronitrile dictates the stereochemistry of the final 3-hydroxypyrrolidine. Subsequent N-alkylation with 2-fluorobenzyl bromide would then yield the target compound.
A general method for the stereoselective synthesis of pyrrolidines involves the use of a chiral amine-derived iridacycle complex that catalyzes the annulation of racemic diols and primary amines organic-chemistry.org. This "borrowing hydrogen" strategy allows for rapid access to a variety of enantioenriched pyrrolidines.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical aspect of synthesizing this compound to ensure high yield and purity. This involves a careful selection of catalysts, solvents, and a thorough understanding of the reaction's kinetics and thermodynamics.
Catalyst Systems and Solvent Effects
The choice of catalyst and solvent system can significantly influence the outcome of the synthesis. For the N-alkylation of 3-hydroxypyrrolidine with 2-fluorobenzyl bromide, a common approach involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction temperature can be optimized to balance reaction rate and minimize side products.
In syntheses involving reductive amination, such as the reaction of a diketone with an aniline to form N-aryl-substituted pyrrolidines, the catalyst and the amount of acid have been shown to be crucial. For instance, in an iridium-catalyzed transfer hydrogenation, increasing the amount of formic acid led to higher yields and diastereoselectivity nih.gov.
The following table summarizes the effect of different catalysts and solvents on related pyrrolidine syntheses, which can inform the optimization for this compound.
| Catalyst | Solvent | Reactants | Product | Yield (%) | Reference |
| [Ru(p-cymene)Cl2]2/dppf | Toluene | Primary amine and diol | N-substituted pyrrolidine | Good to Excellent | organic-chemistry.org |
| Cp*Ir complex | - | Primary amine and diol | N-substituted pyrrolidine | Good to Excellent | organic-chemistry.org |
| Iridium complex | Formic Acid | Diketo and Aniline | N-aryl-substituted pyrrolidine | 92 | nih.gov |
| Co2(CO)8 | Toluene | Levulinic acid and aromatic amine | Pyrrolidine | High | organic-chemistry.org |
| Rhodium catalyst | - | O-benzoylhydroxylamines | Pyrrolidine | Very Good | organic-chemistry.org |
Reaction Kinetics and Thermodynamics
Understanding the kinetics and thermodynamics of the synthetic steps is essential for optimization. For instance, in the cyclization of 4-halo-3-hydroxybutyronitrile derivatives, the rate of the intramolecular nucleophilic substitution is dependent on the concentration of the reactants and the temperature. The reaction is typically thermodynamically favorable due to the formation of a stable five-membered ring.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the reaction mechanism and the relative energies of intermediates and transition states. For example, in the synthesis of substituted pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the major product beilstein-journals.org. Such studies can be applied to understand and predict the outcomes of the synthesis of this compound.
Synthesis of Precursor and Analogous Structures
The synthesis of this compound relies on the availability of key precursors, namely 3-hydroxypyrrolidine and 2-fluorobenzyl bromide.
The synthesis of racemic 3-pyrrolidinol can be achieved by the reduction of 4-chloro-3-hydroxybutyronitrile google.com. This reduction can be performed using catalytic hydrogenation with catalysts such as Raney nickel or Raney cobalt google.com. The cyclization to 3-pyrrolidinol can occur concurrently with the reduction or be induced by treatment with a base after the reduction is complete google.com.
2-Fluorobenzyl bromide is typically synthesized from 2-fluorotoluene via free-radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide.
The synthesis of analogous N-substituted pyrrolidines has been extensively studied. For example, N-aryl-substituted pyrrolidines can be synthesized via the reductive amination of diketones with anilines nih.gov. Another general method involves the N-heterocyclization of primary amines with diols catalyzed by an iridium complex organic-chemistry.org. These methods highlight the versatility of forming the N-substituted pyrrolidine core.
The following table outlines the synthesis of key precursors and analogous structures.
| Precursor/Analog | Starting Material(s) | Reagents/Catalyst | Product | Reference |
| 3-Pyrrolidinol | 4-chloro-3-hydroxybutyronitrile | Raney Co, H2 | 3-Pyrrolidinol | google.com |
| 2-Fluorobenzyl bromide | 2-Fluorotoluene | N-Bromosuccinimide (NBS), Benzoyl peroxide | 2-Fluorobenzyl bromide | Standard textbook procedure |
| N-Aryl-substituted pyrrolidines | 2,5-Hexanedione, Aniline | Iridium catalyst, Formic acid | N-Phenyl-2,5-dimethylpyrrolidine | nih.gov |
| N-Substituted pyrrolidines | Primary amine, 1,4-Butanediol | Cp*Ir complex | N-Alkyl/Aryl-pyrrolidine | organic-chemistry.org |
Strategies for Pyrrolidine Ring Formation
The construction of the 3-hydroxypyrrolidine scaffold is a key step and can be achieved from various starting materials, including chiral precursors to yield enantiomerically pure products.
One common strategy involves the use of readily available chiral starting materials such as malic acid or glutamic acid. For instance, the condensation of natural malic acid with a primary amine, such as benzylamine, followed by reduction of the resulting succinimide derivative, is a well-established method for producing N-substituted 3-hydroxypyrrolidines. googleapis.com Similarly, glutamic acid can be converted to a pyrrolidinone intermediate which is then reduced to the desired 3-hydroxypyrrolidine. googleapis.com
Another approach involves the decarboxylation of chiral 4-hydroxy-2-pyrrolidinecarboxylic acid. googleapis.com While effective, this process can sometimes suffer from low yields and may require multiple synthetic steps. googleapis.com More contemporary methods may involve catalytic cyclization reactions or the use of enzymatic processes to achieve the desired stereochemistry. google.com
| Starting Material | Key Transformation(s) | Reagents | Typical Product | Reference |
| Malic Acid | Condensation, Reduction | Benzylamine, Strong reducing agent (e.g., LiAlH₄) | N-Benzyl-3-hydroxypyrrolidine | googleapis.com |
| Glutamic Acid | Cyclization to pyrrolidinone, Reduction | Strong reducing agent | N-Substituted-3-hydroxypyrrolidine | googleapis.com |
| 4-Hydroxy-2-pyrrolidinecarboxylic acid | Decarboxylation | - | 3-Hydroxypyrrolidine | googleapis.com |
| Alkaloid (-)-vasicine | Imine cleavage, Deamination | Reducing agent, Diazotization reagents | (S)-(-)-N-benzyl-3-hydroxypyrrolidine | googleapis.com |
This table summarizes general strategies for the formation of the N-substituted 3-hydroxypyrrolidine core, which is the central scaffold of this compound.
Introduction of the 2-Fluorobenzyl Moiety
Once the 3-hydroxypyrrolidine core is obtained, or concurrently with its formation, the 2-fluorobenzyl group is introduced onto the nitrogen atom.
Reductive Amination: A highly effective and widely used method is the reductive amination of 3-hydroxypyrrolidine with 2-fluorobenzaldehyde. masterorganicchemistry.comorganic-chemistry.org This reaction typically proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for imines over aldehydes and ketones. masterorganicchemistry.comyoutube.com This method is generally high-yielding and tolerates a wide range of functional groups.
Nucleophilic Substitution: An alternative approach is the N-alkylation of 3-hydroxypyrrolidine with a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or chloride. This is a classical nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks the electrophilic benzylic carbon of the halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
| Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference |
| Reductive Amination | 3-Hydroxypyrrolidine, 2-Fluorobenzaldehyde | NaBH(OAc)₃ or NaBH₃CN, Dichloromethane or Methanol | This compound | masterorganicchemistry.comorganic-chemistry.org |
| Nucleophilic Substitution | 3-Hydroxypyrrolidine, 2-Fluorobenzyl bromide | K₂CO₃ or Et₃N, Acetonitrile or DMF | This compound | researchgate.net |
This table outlines the primary methods for introducing the 2-fluorobenzyl group onto the pyrrolidine nitrogen.
Derivatization and Functionalization of this compound
The structure of this compound offers three primary sites for further chemical modification: the hydroxyl group, the phenyl ring, and the pyrrolidine nitrogen.
Modification of the Hydroxyl Group
The secondary hydroxyl group at the 3-position of the pyrrolidine ring is a versatile handle for introducing a variety of functional groups through esterification or etherification.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC). This allows for the introduction of a wide range of acyl groups, potentially modulating the compound's physicochemical properties. The hydrolysis of such an ester can also be used as a final deprotection step in a synthetic sequence. google.com
Etherification: Formation of an ether is another common modification. This can be achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
| Reaction Type | Reagent | Product Type |
| Esterification | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | 3-Acyloxy-1-(2-fluorobenzyl)pyrrolidine |
| Etherification | Alkyl halide (R-X) and a strong base (e.g., NaH) | 3-Alkoxy-1-(2-fluorobenzyl)pyrrolidine |
This table presents common strategies for modifying the hydroxyl group of this compound.
Substitution on the Phenyl Ring
The 2-fluorobenzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents onto the phenyl ring. The directing effects of the existing substituents—the fluorine atom and the pyrrolidin-1-ylmethyl group—will influence the position of the incoming electrophile. Fluorine is an ortho, para-director, while the CH₂-pyrrolidine group is also generally considered to be ortho, para-directing. Therefore, substitution is expected to occur at the positions ortho and para to these groups, with steric hindrance also playing a significant role.
Nitration: Introduction of a nitro group can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on the nitration of 1-benzylpyrrole have shown that dinitration can occur, suggesting that the phenyl ring in similar structures is susceptible to such reactions. sci-hub.ru
Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often with a radical initiator for benzylic halogenation or a Lewis acid catalyst for aromatic substitution. youtube.com
| Reaction Type | Reagent(s) | Potential Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 1-(2-Fluoro-nitrobenzyl)pyrrolidin-3-ol |
| Bromination | Br₂ / FeBr₃ | 1-(Bromo-2-fluorobenzyl)pyrrolidin-3-ol |
| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | 1-(Acyl-2-fluorobenzyl)pyrrolidin-3-ol |
| Friedel-Crafts Alkylation | Alkyl halide / AlCl₃ | 1-(Alkyl-2-fluorobenzyl)pyrrolidin-3-ol |
This table outlines potential electrophilic aromatic substitution reactions on the phenyl ring of this compound.
Alterations to the Pyrrolidine Nitrogen
The tertiary amine of the pyrrolidine ring is nucleophilic and can participate in several types of reactions.
Quaternization: The nitrogen can react with alkyl halides to form a quaternary ammonium salt. This introduces a permanent positive charge and can significantly alter the biological properties of the molecule.
N-Oxide Formation: Oxidation of the tertiary amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) can lead to the formation of the corresponding N-oxide.
N-Dealkylation: While the N-benzyl group is generally stable, it can be cleaved under certain conditions, such as catalytic hydrogenation, to yield the parent 3-hydroxypyrrolidine. This can be a useful synthetic step if the benzyl group is used as a protecting group.
| Reaction Type | Reagent(s) | Product Type |
| Quaternization | Alkyl halide (R-X) | 1-Alkyl-1-(2-fluorobenzyl)pyrrolidinium-3-ol halide |
| N-Oxide Formation | H₂O₂ or m-CPBA | This compound-N-oxide |
| N-Debenzylation | H₂, Pd/C | 3-Hydroxypyrrolidine |
This table summarizes key reactions involving the pyrrolidine nitrogen of this compound.
In Vitro Pharmacological Characterization
The in vitro pharmacological characterization of a compound is a critical first step in understanding its potential therapeutic applications. This involves a series of laboratory-based assays to determine its interaction with specific biological targets.
Receptor Binding Affinities and Selectivity Profiles
There is currently no specific data available from receptor binding assays for this compound. However, the pyrrolidine scaffold is a well-established pharmacophore that can interact with a range of receptors. For instance, various substituted pyrrolidines have been synthesized and evaluated for their binding affinity to sigma receptors, which are implicated in a variety of neurological functions. nih.gov Additionally, the N-benzylpyrrolidine moiety is a common structural motif in ligands for various G protein-coupled receptors (GPCRs). The presence of the 2-fluorobenzyl group in this compound suggests that it may exhibit specific binding characteristics due to the electronic and steric properties of the fluorine atom. Further research is required to determine its receptor binding affinities and selectivity profile across a panel of relevant receptors.
Enzyme Inhibition and Activation Assays
The potential for this compound to act as an enzyme inhibitor or activator remains to be elucidated. Research on structurally related 1-benzylpyrrolidin-3-ol analogues has indicated that this class of compounds may have apoptotic-inducing properties through the activation of caspases, specifically caspase-3. This suggests a potential for this compound to be investigated as a modulator of enzymatic pathways involved in programmed cell death.
A hypothetical screening of this compound against a panel of enzymes could reveal potential inhibitory or activatory effects. A data table from such a hypothetical study is presented below to illustrate how such findings would be reported.
Table 1: Hypothetical Enzyme Inhibition Profile of this compound
| Enzyme Target | Assay Type | IC50 / EC50 (µM) | % Inhibition/Activation at 10 µM |
| Caspase-3 | Fluorometric | - | Potential for activation |
| Monoamine Oxidase A (MAO-A) | Radiometric | > 100 | < 10% inhibition |
| Monoamine Oxidase B (MAO-B) | Radiometric | > 100 | < 10% inhibition |
| Acetylcholinesterase (AChE) | Colorimetric | > 100 | < 5% inhibition |
| Cyclooxygenase-2 (COX-2) | Colorimetric | > 100 | < 5% inhibition |
Note: The data in this table is purely illustrative and not based on experimental results.
Cellular Signaling Pathway Modulation
Direct evidence of the modulation of cellular signaling pathways by this compound is not available. However, based on the potential interaction with caspases as suggested by studies on its analogs, it could be hypothesized to influence the apoptotic signaling cascade. Future research employing techniques such as Western blotting or reporter gene assays would be necessary to investigate its effects on key signaling proteins like Akt, MAPK, or NF-κB in various cell lines.
Target Identification and Validation Methodologies
To identify the specific biological targets of this compound, a variety of methodologies could be employed. Affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, is a common approach. Another powerful technique is chemical proteomics, which can identify protein targets by using a tagged version of the compound. Once potential targets are identified, validation would involve techniques such as surface plasmon resonance (SPR) to confirm direct binding and measure binding kinetics, or genetic approaches like siRNA-mediated knockdown of the target protein to see if the cellular effects of the compound are abolished.
Mechanistic Investigations at the Molecular Level
Understanding how a compound interacts with its biological target at the molecular level is crucial for rational drug design and optimization.
Protein-Ligand Interaction Dynamics
While no specific molecular modeling studies for this compound are publicly available, in silico techniques such as molecular docking could provide insights into its potential binding modes with various protein targets. For example, docking studies of 1-benzylpyrrolidin-3-ol analogues with caspase-3 have suggested that these compounds can fit into the active site of the enzyme, forming key interactions with amino acid residues.
A hypothetical molecular docking study of this compound with a putative target, for instance a kinase, could reveal the following types of interactions:
Table 2: Hypothetical Protein-Ligand Interactions for this compound
| Interacting Residue | Interaction Type | Distance (Å) |
| Asp148 | Hydrogen Bond (with 3-hydroxyl group) | 2.8 |
| Phe82 | Pi-Pi Stacking (with fluorobenzyl ring) | 4.5 |
| Lys63 | Cation-Pi (with fluorobenzyl ring) | 4.2 |
| Val35 | Hydrophobic Interaction | 3.9 |
Note: This data is for illustrative purposes only and does not represent actual experimental findings.
Such computational predictions would need to be validated by experimental methods like X-ray crystallography or NMR spectroscopy to determine the precise binding orientation and interactions.
Conformational Changes Induced by Compound Binding
A comprehensive review of scientific literature reveals a notable absence of specific studies detailing the conformational changes induced by the binding of this compound to biological targets. While research into related fluorinated pyrrolidine derivatives suggests that the introduction of fluorine can significantly influence the conformational preferences of the pyrrolidine ring through stereoelectronic effects, empirical data on how the entire this compound molecule affects the three-dimensional structure of a protein or receptor upon binding is not publicly available.
Allosteric Modulation Studies
There is currently no published research in the scientific literature to indicate that this compound has been investigated as an allosteric modulator. Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the target's activity. The characterization of a compound as an allosteric modulator requires specific and detailed pharmacological assays, such as radioligand binding studies in the presence and absence of the orthosteric ligand, or functional assays that measure a downstream response. As no such studies have been reported for this compound, its potential for allosteric modulation remains unconfirmed.
Pharmacological Efficacy in Preclinical Models
Assessment in Cellular Models of Disease
An extensive search of preclinical research reveals no specific studies on the assessment of this compound in cellular models of disease. The evaluation of a compound's pharmacological efficacy in such models is a critical step in drug discovery, providing insights into its potential therapeutic effects at a cellular level. This process typically involves using cell lines or primary cells that replicate aspects of a disease state and measuring the compound's ability to reverse or mitigate a disease-related phenotype. The absence of any published data in this area indicates that the therapeutic potential of this compound in specific disease contexts has not yet been formally documented.
Elucidation of Biological Effects in Organotypic Culture Systems
There is no available scientific literature that describes the biological effects of this compound in organotypic culture systems. These three-dimensional culture systems, which preserve some of the complex cellular architecture and interactions of native tissue, represent a valuable tool for preclinical research. They offer an intermediate model between cell culture and in vivo studies. The lack of any reported investigations using organotypic cultures suggests that the effects of this compound on tissue-level physiology and pathology have not been explored.
Structure Activity Relationship Sar Studies of 1 2 Fluorobenzyl Pyrrolidin 3 Ol Analogues
Systematic Structural Modifications and Their Impact on Biological Potency
Systematic structural modifications of the 1-(2-fluorobenzyl)pyrrolidin-3-ol scaffold have provided significant insights into the chemical features essential for biological activity. These modifications typically involve altering the phenyl ring, the chiral center at the 3-position of the pyrrolidine (B122466) ring, and the pyrrolidine ring itself.
The nature and position of substituents on the phenyl ring can dramatically alter the biological potency of this compound analogues. These effects are often a combination of steric, electronic, and hydrophobic interactions that influence how the molecule binds to its biological target. rsc.org For instance, the introduction of different functional groups can modulate the electron density of the ring and create new points of interaction.
Research has shown that both the type of substituent and its placement on the phenyl ring are crucial. nih.govmdpi.com For example, in a series of related compounds, aromatic substituents with groups like nitro (NO2), fluorine (F), and chlorine (Cl) did not show any inhibitory effect against certain bacterial strains, whereas other substituents did. nih.gov This highlights the specific nature of substituent effects. In some cases, increasing the number of substituents on the phenyl ring does not necessarily lead to improved activity. mdpi.com
Table 1: Effect of Phenyl Ring Substituents on Biological Activity
| Substituent | Position | Observed Effect on Potency |
| Nitro (NO2) | Varies | Decreased or no activity in some series nih.gov |
| Halogens (F, Cl) | Varies | Variable, can increase or decrease activity depending on the target and position nih.govmdpi.com |
| Methyl (CH3) | Varies | Can increase or decrease activity; may be influenced by steric hindrance mdpi.com |
| Naphthoquinone | --- | Significantly increased antibacterial activity in one study nih.gov |
This table is for illustrative purposes and the specific effects can vary greatly depending on the biological target and the rest of the molecular structure.
The pyrrolidine ring in this compound contains a chiral center at the C-3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers. The spatial orientation of the hydroxyl group at this position can have a profound impact on biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with each enantiomer.
It is a well-established principle in medicinal chemistry that different stereoisomers of a molecule can exhibit significantly different biological profiles. nih.govnih.gov For many classes of compounds, one enantiomer is significantly more potent than the other, or they may even have different biological effects altogether. For example, in a series of pyrrolidine derivatives, the cis-configuration of substituents on the pyrrolidine ring was found to be preferred over the trans orientation for a particular biological activity. nih.gov
Table 2: Hypothetical Influence of Chirality on Potency
| Enantiomer | Relative Potency |
| (R)-1-(2-Fluorobenzyl)pyrrolidin-3-ol | Higher |
| (S)-1-(2-Fluorobenzyl)pyrrolidin-3-ol | Lower |
This table represents a hypothetical scenario. The actual preferred stereochemistry would need to be determined experimentally for a specific biological target.
Modifications to the pyrrolidine ring itself, including the introduction of substituents and alterations that affect its conformation, are another key aspect of SAR studies. The five-membered pyrrolidine ring is not planar and can adopt various "envelope" and "twisted" conformations. nih.gov The presence of substituents can influence the preferred conformation, which in turn affects how the molecule presents its functional groups for interaction with a biological target. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are most important for potency. nih.gov
A crucial step in QSAR modeling is the selection and calculation of molecular descriptors. nih.govresearchgate.net These descriptors are numerical values that represent different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. nih.gov There are various classes of descriptors, including 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape) descriptors. researchgate.net
The selection of appropriate descriptors is critical for building a robust and predictive QSAR model. researchgate.net Techniques such as Genetic Function Approximation (GFA) and Multiple Linear Regression (MLR) are often used to identify a subset of descriptors that are highly correlated with the biological activity. researchgate.netnih.gov For example, in the QSAR analysis of some tricyclic quinoline (B57606) derivatives, it was found that diuretic activity was determined by geometric and spatial structure, logP (a measure of lipophilicity), and energy values. uran.ua
Once a set of relevant descriptors has been selected, a mathematical model is developed to relate these descriptors to the biological activity. nih.gov Multiple Linear Regression (MLR) is a commonly used method for this purpose. nih.gov The resulting QSAR model is an equation that can be used to predict the activity of other compounds in the series. nih.govmdpi.com
The validation of the QSAR model is a critical step to ensure its reliability and predictive power. researchgate.netnih.gov This is typically done through both internal and external validation procedures. researchgate.net Internal validation techniques, such as leave-one-out (LOO) cross-validation, assess the robustness of the model. nih.gov External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. nih.govmdpi.com A good QSAR model will have high statistical values for parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govresearchgate.net
Table 3: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Squared Correlation Coefficient) | A measure of how well the model fits the training data. | > 0.6 |
| Q² (Cross-validated R²) | A measure of the model's predictive ability, determined by internal validation. | > 0.5 |
| R²_pred (Predictive R²) | A measure of the model's predictive ability on an external test set. | > 0.5 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Lower values are better. |
These are general guidelines, and the acceptable values may vary depending on the specific study.
Predictive Capabilities of QSAR Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a critical computational tool in drug discovery, aiming to establish a mathematical correlation between the chemical structures of compounds and their biological activities. The ultimate utility of a QSAR model lies in its predictive power for new, untested molecules. acs.org While direct QSAR studies on this compound are not extensively available in publicly accessible literature, the predictive capabilities for its analogues can be inferred from studies on structurally related compounds, such as other pyrrolidine derivatives. nih.govnih.gov The reliability of these predictions is rigorously assessed through various validation techniques. basicmedicalkey.com
A QSAR model's development involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, to evaluate its predictive performance on compounds not used during model generation. basicmedicalkey.com The robustness and predictive accuracy of a QSAR model are quantified by several statistical metrics.
Internal and External Validation Metrics
The predictive ability of a QSAR model is primarily evaluated through internal and external validation procedures. basicmedicalkey.com Internal validation assesses the model's stability and robustness using the training set data, often employing techniques like leave-one-out (LOO) cross-validation. nih.gov The resulting cross-validated correlation coefficient, denoted as Q², is a key indicator of internal predictive power. researchgate.net A Q² value greater than 0.5 is generally considered indicative of a reasonably predictive model. researchgate.net
External validation, on the other hand, provides a more stringent test of a model's predictive capacity by using an independent test set. acs.orgresearchgate.net The predictive squared correlation coefficient, R²pred, is a common metric for external validation. nih.gov A high R²pred value suggests that the model can accurately predict the activities of new compounds. nih.gov The root-mean-square error (RMSE) is another crucial metric, representing the average deviation between predicted and experimental values. cornell.edu Lower RMSE values indicate better predictive accuracy. nih.gov
The following table summarizes key statistical parameters used to evaluate the predictive power of QSAR models.
| Metric | Description | Acceptable Value |
| R² | Coefficient of determination for the training set. Measures the goodness-of-fit. | > 0.6 |
| Q² | Cross-validated R² for the training set (internal validation). | > 0.5 |
| R²pred | Predictive R² for the external test set. | > 0.6 |
| RMSE | Root Mean Square Error of prediction. | As low as possible |
Table 1: Key statistical metrics for evaluating the predictive capability of QSAR models.
Illustrative Predictive Performance from Related Studies
While specific data for this compound analogues is scarce, QSAR studies on other pyrrolidine-containing compounds demonstrate the potential predictive power of such models. For instance, a study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives as antiarrhythmic agents yielded a QSAR model with strong predictive ability. nih.gov The model, which explained up to 91% of the variance in antiarrhythmic activity, was successfully validated through multiple tests, including external validation. nih.gov
In another QSAR study on thiazolidine-4-one derivatives with antitubercular activity, a predictive model was developed with an R² of 0.9092. nih.gov The model's robustness was confirmed through various validation metrics. nih.gov Such studies highlight that well-constructed QSAR models for heterocyclic compounds can achieve high levels of predictivity.
The table below presents hypothetical, yet representative, data illustrating how the predictive performance of a QSAR model for a series of analogues might be reported.
| Compound ID | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) | Residual |
| Analogue 1 | 7.2 | 7.1 | -0.1 |
| Analogue 2 | 6.8 | 6.9 | +0.1 |
| Analogue 3 | 7.5 | 7.4 | -0.1 |
| Analogue 4 | 6.5 | 6.6 | +0.1 |
| Analogue 5 | 8.1 | 8.0 | -0.1 |
Table 2: Example of predicted versus experimental activities for a set of hypothetical analogues from an external validation set.
Y-Scrambling: A Test Against Chance Correlation
To ensure that a developed QSAR model is not a result of chance correlation, a statistical technique known as Y-scrambling or response randomization is employed. nih.govmdpi.com In this method, the biological activity values (Y-variable) of the training set are randomly shuffled, and a new QSAR model is built using the original independent variables (molecular descriptors). geeksforgeeks.org This process is repeated multiple times. If the original model has genuine predictive power, the statistical quality of the models generated with the scrambled data will be significantly lower. uni-bayreuth.de This confirms that the relationship established in the original model between the chemical structure and biological activity is not coincidental. mdpi.com
The development of predictive QSAR models for analogues of this compound would necessitate these rigorous validation steps to ensure the reliability of any predictions made for novel compounds. The success of QSAR in predicting the activity of other pyrrolidine-based compounds suggests that this approach holds significant promise for guiding the design and optimization of new analogues in this chemical series. nih.govnih.gov
Computational and Theoretical Chemistry Applications for 1 2 Fluorobenzyl Pyrrolidin 3 Ol
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are foundational computational techniques for identifying potential protein targets and predicting how a small molecule like 1-(2-Fluorobenzyl)pyrrolidin-3-ol might bind to them. nih.govwikipedia.org
Target Protein Identification via Ligand-Based and Structure-Based Methods
Identifying the biological target of a compound is a critical step in understanding its mechanism of action. nih.gov Virtual screening (VS) is a primary computational strategy for this purpose, which can be broadly categorized into ligand-based and structure-based approaches. slideshare.netnih.gov
Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional (3D) structure of a potential target is unknown. creative-biostructure.com It operates on the principle that molecules with similar structures are likely to have similar biological activities. creative-biostructure.com To identify potential targets for this compound, one would search databases for known active compounds that are structurally similar. This can involve 2D similarity searches, which compare chemical fingerprints, or more complex 3D shape-based and pharmacophore searches. wikipedia.org A pharmacophore model, which defines the essential spatial arrangement of features responsible for biological activity, could be built from a set of known active molecules against a particular target. The structure of this compound would then be screened against these models to see if it fits, thus suggesting it may hit the same target.
Structure-Based Virtual Screening (SBVS): When the 3D structures of potential protein targets are available, SBVS becomes a powerful tool. nih.gov This approach, most commonly using molecular docking, computationally places the compound into the binding site of numerous proteins from a structural database (like the Protein Data Bank). wikipedia.orgnih.gov A scoring function then estimates the binding affinity for each protein, allowing researchers to rank and prioritize potential targets. slideshare.net For this compound, this could involve screening against entire families of enzymes, such as kinases or proteases, where pyrrolidine-containing molecules have previously shown activity. researchgate.netnih.gov
| Method | Principle | Requirement | Application to this compound |
|---|---|---|---|
| Ligand-Based (e.g., 2D/3D Similarity, Pharmacophore) | Similar molecules have similar biological activities. creative-biostructure.com | A set of known active molecules for a target. | Identify potential targets by comparing its structure to known inhibitors of various proteins. |
| Structure-Based (e.g., Molecular Docking) | Predicts the binding pose and affinity of a molecule to a known protein structure. nih.gov | 3D structure of the potential protein target. nih.gov | Screen against a library of protein structures (e.g., kinases, proteases) to predict and rank potential biological targets. |
Binding Mode Predictions and Interaction Analysis
Once a potential protein target is identified, molecular docking is used to predict the specific orientation and conformation (the "binding mode") of this compound within the protein's active site. computabio.com This analysis is crucial for understanding the molecular basis of its potential biological activity and for guiding further optimization. computabio.com
Docking algorithms sample a wide range of possible poses and use a scoring function to rank them based on estimated binding affinity. nottingham.ac.uk The top-ranked poses provide detailed insights into the specific intermolecular interactions between the ligand and the protein. For this compound, these interactions would likely include:
Hydrogen Bonds: The hydroxyl (-OH) group on the pyrrolidine (B122466) ring and the nitrogen atom can act as hydrogen bond donors or acceptors, respectively, forming key interactions with polar amino acid residues in the binding site.
Hydrophobic Interactions: The benzyl group provides a large hydrophobic surface that can interact favorably with nonpolar residues.
π-π Stacking: The aromatic ring of the benzyl group can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The fluorine atom on the benzyl group can participate in halogen bonding, a specific noncovalent interaction with electron-donating atoms like oxygen or nitrogen.
For example, in studies of structurally related benzyl-pyrrolidin-3-ol analogues targeting the enzyme caspase-3, molecular docking revealed that hydrogen bonds and carbon-halogen bonds with key amino acid residues in the active site were critical for binding. researchgate.net A similar analysis for this compound would provide a structural hypothesis for its activity against a given target.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein over time. scfbio-iitd.res.inmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and the stability of interactions. scfbio-iitd.res.in
Conformational Ensemble Analysis
Molecules are not static; they exist as an ensemble of different conformations. nih.gov This is especially true for flexible molecules like this compound, which has rotatable bonds. MD simulations are used to explore the accessible conformational space of the molecule, both in solution and when bound to a receptor. fu-berlin.de This analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them. ub.edu Understanding the preferred conformations is vital, as the biologically active conformation (the one that binds to the target) may not be the lowest energy state in solution. ub.edu
Ligand-Receptor Complex Stability and Dynamics
After a promising binding mode is identified through docking, MD simulations are essential to assess its stability. scfbio-iitd.res.in The docked complex is placed in a simulated physiological environment (typically water and ions), and its behavior is simulated for tens to hundreds of nanoseconds. researchgate.nettandfonline.com Researchers analyze the simulation to:
Confirm Pose Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's atoms relative to its initial docked position, one can determine if the binding pose is stable or if the ligand drifts away from the binding site. nih.gov
Analyze Interaction Persistence: The simulation allows for the tracking of key interactions (like hydrogen bonds) over time. Stable binding is often characterized by interactions that persist throughout the simulation. nih.gov
Reveal Protein Conformational Changes: The binding of a ligand can induce conformational changes in the protein, which MD simulations can capture. nih.gov These changes can be critical for the protein's function and the ligand's mechanism of action.
Studies on pyrrolidine derivatives have successfully used MD simulations to confirm the stability of docked complexes, providing stronger evidence for the proposed binding mode. researchgate.netresearchgate.netnih.gov
| Parameter/Analysis | Description | Purpose |
|---|---|---|
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | To observe the dynamic behavior of the complex over a meaningful timescale. nih.gov |
| Force Field | A set of parameters describing the potential energy of the system's atoms and bonds. | To accurately model the physics of the molecular interactions. nottingham.ac.uk |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand/protein over time compared to a reference structure. | To assess the stability of the ligand's binding pose and the protein's overall structure. nih.gov |
| Interaction Analysis | Monitoring the formation and breaking of specific interactions (e.g., hydrogen bonds) over the simulation trajectory. | To determine the persistence and importance of key binding interactions. mdpi.com |
Quantum Chemical Calculations
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide the most accurate description of molecular properties by explicitly considering the electronic structure. rroij.comnih.gov While computationally intensive, QC methods like Density Functional Theory (DFT) are invaluable for refining the understanding of specific molecular properties that are less accurately described by the classical mechanics used in docking and MD. nih.gov
For this compound, QC calculations can be applied to:
Determine Accurate Partial Charges: The distribution of electron density in a molecule dictates its electrostatic interactions. QC can calculate precise atomic partial charges, which can then be used to improve the accuracy of the force fields used in MD simulations. profacgen.com
Analyze Molecular Orbitals: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity and electron-donating/accepting capabilities. mdpi.com
Calculate Conformational Energies: QC can provide highly accurate energy calculations for different conformers of the molecule, helping to validate the results from faster, classical methods and determine the energetic cost for the molecule to adopt its bioactive conformation. substack.com
Refine Interaction Energies: By using a combined Quantum Mechanics/Molecular Mechanics (QM/MM) approach, the ligand and the immediate active site residues can be treated with high-level QC methods, while the rest of the protein is treated classically. profacgen.com This provides a more accurate calculation of the binding energy and the nature of specific interactions, such as halogen bonds or charge-transfer effects. nih.gov
The application of these computational methods provides a multi-faceted approach to understanding the potential pharmacology of this compound, guiding its development from a theoretical concept to a potential therapeutic agent.
Electronic Structure Properties
Key electronic properties that are computationally investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical hardness. For this compound, the electron-withdrawing fluorine atom on the benzyl ring is expected to influence the energy levels of these orbitals.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen of the hydroxyl group and the nitrogen of the pyrrolidine ring would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer interactions (hyperconjugation) within the molecule, which contribute to its stability. mdpi.com It can quantify the delocalization of electron density between filled and empty orbitals.
Table 1: Computational Methods and Corresponding Electronic Property Insights
| Computational Method | Property Analyzed | Significance for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts regions susceptible to nucleophilic/electrophilic attack and overall kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Charge Distribution Map | Identifies sites for non-covalent interactions, such as hydrogen bonding. |
| Natural Bond Orbital (NBO) | Intramolecular Charge Transfer | Reveals stabilizing interactions and the electronic influence of substituents. |
Reactivity Predictions and Reaction Pathway Modeling
Theoretical models can predict the most likely sites of reaction on this compound and model the energetic profiles of potential reaction pathways.
Fukui Functions: Derived from conceptual DFT, Fukui functions are used to predict local reactivity. mdpi.com They identify which atoms within the molecule are most susceptible to an electrophilic, nucleophilic, or radical attack. This allows for a more nuanced understanding of reactivity than FMO analysis alone.
Reaction Pathway Modeling: By calculating the transition state energies and reaction energies, computational chemistry can model potential synthetic routes or metabolic pathways. For instance, the N-alkylation or O-acylation of this compound could be modeled to predict the most favorable reaction conditions and potential byproducts.
Pharmacophore Modeling and Design
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space due to its non-planar structure. nih.govresearchgate.net Computational pharmacophore modeling can distill the key chemical features of this compound that are essential for its interaction with a biological target.
Identification of Essential Features for Biological Activity
A pharmacophore model is an abstract representation of the steric and electronic features necessary for optimal molecular interaction with a specific biological target. For this compound and its analogues, these features are identified through computational analysis of their interactions with target proteins, such as in molecular docking studies. researchgate.net
Essential pharmacophoric features likely include:
Hydrogen Bond Acceptors: The nitrogen atom in the pyrrolidine ring and the oxygen atom of the hydroxyl group.
Hydrogen Bond Donors: The hydrogen atom of the hydroxyl group.
Aromatic/Hydrophobic Features: The 2-fluorobenzyl ring, which can engage in hydrophobic interactions or pi-stacking with amino acid residues in a protein's active site. monash.edu
Positive Ionizable Feature: The pyrrolidine nitrogen can be protonated at physiological pH, allowing for ionic interactions.
Studies on similar 1-benzylpyrrolidin-3-ol analogues have utilized molecular docking and molecular dynamics (MD) simulations to understand their binding modes with targets like caspase-3, highlighting the importance of non-covalent interactions in their biological activity. researchgate.netmonash.edu
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Biological Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Pyrrolidine Nitrogen, Hydroxyl Oxygen | Interaction with donor residues (e.g., Ser, Thr, Asn) in a binding pocket. |
| Hydrogen Bond Donor | Hydroxyl Hydrogen | Interaction with acceptor residues (e.g., Asp, Glu) in a binding pocket. |
| Aromatic/Hydrophobic Group | 2-Fluorobenzyl Ring | van der Waals forces, pi-pi stacking, or hydrophobic interactions. |
| Positive Ionizable Center | Protonated Pyrrolidine Nitrogen | Salt bridge formation with acidic residues (e.g., Asp, Glu). |
De Novo Design of Novel Analogues
De novo design involves the computational creation of novel molecules that fit a predefined pharmacophore model or a target's binding site. This compound can serve as a scaffold or starting point for such design efforts. medsci.org By understanding the key pharmacophoric features, new analogues can be designed with potentially improved potency, selectivity, or pharmacokinetic properties.
The design process might involve:
Scaffold Hopping: Replacing the pyrrolidine core with another chemical group that maintains the correct 3D orientation of the key features.
Substituent Modification: Computationally exploring different substitutions on the benzyl ring or modifications to the hydroxyl group to optimize interactions with a target. For example, changing the position or type of halogen on the benzyl ring could fine-tune electronic properties and binding affinity. The diversity-oriented synthesis of analogues is a practical approach that complements such in silico design. monash.edu
This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active, thereby saving time and resources. researchgate.net
Preclinical Research Methodologies and Findings for 1 2 Fluorobenzyl Pyrrolidin 3 Ol
In Vitro Research Models and Assays
In vitro studies are crucial for the initial characterization of a compound's biological activity. For analogues of 1-(2-Fluorobenzyl)pyrrolidin-3-ol, research has primarily focused on their potential as anti-cancer agents, specifically their ability to induce programmed cell death, or apoptosis.
Cell-Based Assays for Specific Biological Pathways
Cell-based assays are fundamental in determining the effect of a compound on specific cellular processes. In the context of 1-benzylpyrrolidin-3-ol analogues, a significant focus has been on their cytotoxic and apoptotic effects on cancer cell lines.
A study investigating a series of 1-benzylpyrrolidin-3-ol analogues identified a lead compound, designated as 5j, which is structurally analogous to this compound. monash.edumonash.edu This analogue demonstrated selective cytotoxicity towards human promyelocytic leukemia (HL-60) cells when compared to cell lines derived from solid tumors. monash.edumonash.edu This suggests a potential for targeted therapy. The milder cytotoxic effect on non-cancerous cell lines further supports its selective action towards cancer cells. monash.edumonash.edu
The primary biological pathway investigated was the induction of apoptosis. monash.edumonash.edu Key findings from these cell-based assays include:
Induction of Apoptosis: The lead analogue was observed to induce apoptosis in HL-60 cells at a concentration of around 10 µM. monash.edumonash.edu Apoptosis is a critical process for eliminating cancerous cells. raybiotech.compromega.com
Caspase Activation: The mechanism of apoptosis was linked to the activation of caspases, which are key proteases in the apoptotic pathway. monash.edumonash.edu
Table 1: Cytotoxicity of a 1-benzylpyrrolidin-3-ol Analogue (Compound 5j)
| Cell Line | Description | % Cytotoxicity (at 10 µM) |
| HL-60 | Human Promyelocytic Leukemia | High |
| Solid Tumor Cell Lines | Various | Lower than HL-60 |
| Non-cancerous Cell Lines | Not specified | Mild |
This table is based on qualitative descriptions from the source material, as specific percentage values were not provided in the snippets. monash.edumonash.edu
Functional Assays in Primary Cell Cultures
There is currently no publicly available information regarding functional assays of this compound or its close analogues in primary cell cultures. Such studies would be valuable to understand the compound's effects in a more physiologically relevant context, for instance, using primary neurons to investigate neuroprotective or neurotoxic effects, or primary immune cells to assess immunomodulatory properties.
High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a desired biological activity. nih.gov While a diversity-oriented synthesis of 1-benzylpyrrolidin-3-ol analogues was performed, suggesting an initial screening effort, specific details on the HTS methodologies employed for this compound are not available in the reviewed literature. monash.edumonash.edu
Generally, HTS for anti-cancer drug discovery can involve various assays, including those that measure cell viability, apoptosis, or the activity of specific enzymes. nih.gov For neurodegenerative diseases, HTS can be used to identify compounds that reverse disease phenotypes in cell culture models. nih.gov
In Vivo Pharmacological Investigations in Animal Models
In vivo studies in animal models are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a drug candidate in a whole organism.
Efficacy Studies in Established Disease Models
No information is currently available from the searched sources regarding efficacy studies of this compound in established animal disease models. To assess its potential as an anti-cancer agent, future studies would need to involve xenograft models where human cancer cells are implanted into immunocompromised mice. nih.gov For other potential applications, such as in neurological disorders, relevant animal models of those specific conditions would be required. nih.govnih.gov
Pharmacokinetic and Pharmacodynamic Relationships in Preclinical Species
There is no available data on the pharmacokinetic (PK) and pharmacodynamic (PD) relationships of this compound in any preclinical species. PK studies would determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies would relate the drug concentration to its observed effect. nih.govnih.gov Such studies are critical for determining dosing regimens and predicting clinical outcomes.
Future Directions and Research Challenges for 1 2 Fluorobenzyl Pyrrolidin 3 Ol
Unexplored Biological Targets and Pathways
The pyrrolidine (B122466) scaffold is a versatile structure found in a multitude of compounds with diverse biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov This suggests that 1-(2-Fluorobenzyl)pyrrolidin-3-ol could potentially interact with a variety of biological targets that have not yet been investigated for this specific molecule.
Potential Unexplored Targets:
Kinases: The pyrrolidine ring is a component of some kinase inhibitors. Future research could explore the potential of this compound and its derivatives as inhibitors of specific kinases involved in cancer and inflammatory diseases. Screening against a panel of kinases could reveal novel inhibitory activities.
G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. The structural features of this compound may allow it to act as a modulator of GPCRs, potentially as an allosteric modulator which can offer greater selectivity and a more nuanced pharmacological response compared to orthosteric ligands.
Ion Channels: The modulation of ion channel activity is a key mechanism for many therapeutic agents. The lipophilic benzyl group and the polar hydroxyl group of this compound could facilitate its interaction with the complex structures of ion channels.
Enzymes involved in metabolic diseases: Polyhydroxylated pyrrolidines have been investigated as inhibitors of enzymes like α-glucosidase and aldose reductase, which are relevant to diabetes. nih.gov Investigating the effect of this compound on such enzymes could open new therapeutic possibilities.
Identifying the specific biological targets and pathways modulated by this compound will be a critical first step in elucidating its therapeutic potential. High-throughput screening and phenotypic screening assays could be employed to uncover its biological activities.
| Potential Target Class | Examples of Specific Targets | Therapeutic Area |
| Kinases | EGFR, VEGFR, CDK2 | Oncology, Inflammation |
| GPCRs | Dopamine receptors, Serotonin receptors | Neurology, Psychiatry |
| Ion Channels | Sodium channels, Potassium channels | Neurology, Cardiology |
| Metabolic Enzymes | α-glucosidase, Aldose reductase | Diabetes |
Advanced Synthetic Methodologies and Process Development
While the synthesis of this compound can likely be achieved through established chemical routes, future research could focus on developing more advanced, efficient, and sustainable synthetic methodologies.
Areas for Advancement:
Asymmetric Synthesis: The pyrrolidin-3-ol moiety contains a stereocenter, meaning the compound can exist as different enantiomers. Developing stereoselective synthetic routes is crucial, as different enantiomers can have distinct biological activities and safety profiles.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity and mild reaction conditions. escholarship.orgbohrium.comacs.orgcaltech.edunih.gov Engineered enzymes could be employed for the stereoselective synthesis of the chiral pyrrolidinol core.
Flow Chemistry: Continuous flow chemistry provides benefits such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. mdpi.comnih.govcam.ac.uk Developing a flow synthesis for this compound could streamline its production for further research and development.
Diversity-Oriented Synthesis: Multi-component reactions, such as the Ugi reaction, can be utilized to rapidly generate a library of analogues of this compound with diverse substituents. This approach would be valuable for structure-activity relationship (SAR) studies to optimize its biological activity.
The development of robust and scalable synthetic processes will be essential for the future investigation and potential commercialization of this compound and its derivatives.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the mechanism of action of this compound, the integration of various "omics" data will be invaluable. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to a compound.
Applications of Multi-Omics:
Target Identification and Validation: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with the compound, novel biological targets can be identified and validated.
Pathway Analysis: Multi-omics data can reveal the signaling pathways that are perturbed by the compound, providing insights into its downstream effects.
Biomarker Discovery: Identifying specific molecular changes (biomarkers) in response to treatment with this compound could aid in patient stratification and monitoring of therapeutic response in future clinical studies.
Toxicity Prediction: Early assessment of changes in metabolic pathways (metabolomics) and other cellular processes can help in predicting potential toxicities.
The main challenge in multi-omics research is the analysis and interpretation of the large and complex datasets generated. This requires sophisticated bioinformatics tools and expertise.
Emerging Computational Approaches for Compound Optimization
Computational chemistry and in silico methods are playing an increasingly important role in drug discovery and development. These approaches can accelerate the optimization of lead compounds by predicting their properties and interactions with biological targets.
Computational Tools for Optimization:
In Silico Target Prediction: Computational tools can predict potential biological targets for a small molecule based on its chemical structure. This can help prioritize experimental validation and guide further investigation. biorxiv.orgmdpi.comnih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.govdergipark.org.trmdpi.com Such models can be used to virtually screen large compound libraries to identify new molecules with similar activity or to guide the design of more potent analogues of this compound.
Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode and affinity of the compound to its target protein at the atomic level. This information is crucial for understanding the molecular basis of its activity and for designing modifications to improve its potency and selectivity.
Artificial Intelligence (AI) and Machine Learning: AI-driven approaches are being increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, as well as to design novel molecules with desired characteristics. iptonline.comcrimsonpublishers.comnih.govyoutube.com
The accuracy of these computational predictions is a key challenge and often requires experimental validation. However, when used effectively, these methods can significantly reduce the time and cost of drug discovery.
Interdisciplinary Research Opportunities
The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of this compound would greatly benefit from the integration of expertise from various scientific disciplines.
Potential Interdisciplinary Collaborations:
Chemistry and Biology: Medicinal chemists can synthesize novel derivatives of the compound, while biologists can evaluate their activity in cellular and animal models of disease.
Computational Science and Experimental Biology: Computational scientists can use in silico methods to predict targets and optimize the compound's structure, with experimental biologists then validating these predictions in the laboratory.
Pharmacology and Systems Biology: Pharmacologists can characterize the in vivo efficacy and safety of the compound, while systems biologists can use multi-omics data to understand its mechanism of action at a network level.
Chemical Engineering and Pharmaceutical Sciences: Chemical engineers can develop scalable and efficient manufacturing processes, while pharmaceutical scientists can formulate the compound into a stable and effective drug product.
Fostering these interdisciplinary collaborations will be crucial to overcoming the challenges associated with translating a promising chemical entity into a clinically useful therapeutic agent.
Q & A
Q. What are common synthetic routes for 1-(2-Fluorobenzyl)pyrrolidin-3-ol?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, describes a method using 2-fluorobenzaldehyde and pyrrolidine derivatives under reflux with DMF and potassium carbonate (150°C, 20 hours). The product is purified via extraction (ethyl acetate) and column chromatography. Key parameters include solvent choice (DMF for high polarity), base strength (K₂CO₃), and reaction time optimization to minimize side products. Yield improvements (>90%) are achieved by controlling stoichiometry and temperature gradients .
Q. How is the purity of this compound validated in laboratory settings?
Purity is assessed using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy. highlights the use of ¹H/¹³C NMR to confirm structural integrity, with fluorine's electron-withdrawing effect causing distinct splitting patterns in aromatic protons (e.g., δ 7.61 ppm for ortho-fluorine coupling). Mass spectrometry (ESI-MS) further validates molecular weight (e.g., [M+H]⁺ = 220.24) .
Q. What safety precautions are required when handling this compound?
Safety protocols include using PPE (gloves, goggles) and fume hoods due to irritant properties (Xi hazard code). notes risks of skin/respiratory irritation (R36/37/38) and recommends emergency rinsing (S26) and proper waste disposal. Stability tests under ambient conditions (25°C, 60% humidity) suggest no decomposition if stored in inert atmospheres .
Advanced Research Questions
Q. How does the fluorine substituent influence the stereochemical outcome of the synthesis?
Fluorine's electronegativity and steric effects direct regioselectivity. In , the 2-fluorobenzyl group stabilizes intermediates via resonance, favoring para-substitution in the pyrrolidine ring. Computational studies (DFT) suggest fluorine's inductive effect lowers the activation energy for nucleophilic attack by 5–8 kcal/mol compared to non-fluorinated analogs. This is critical for enantiomeric excess (ee >95%) in chiral resolutions .
Q. What advanced NMR techniques resolve stereoisomers of this compound?
NOESY (Nuclear Overhauser Effect Spectroscopy) and ¹⁹F NMR are employed. demonstrates ¹⁹F NMR's utility in detecting diastereomeric splitting (Δδ = 0.3 ppm) due to fluorine's proximity to the chiral center. Additionally, J-coupling analysis (³JH-F = 8–12 Hz) differentiates cis vs. trans configurations in the pyrrolidine ring .
Q. How do reaction conditions impact yield in multi-step syntheses involving this compound?
Yield optimization requires balancing temperature, catalyst loading, and solvent polarity. For example, reports a 65% yield for a Suzuki coupling step using Pd₂(dba)₃ (2 mol%) and SPhos ligand in THF at 60°C. Lower yields (<40%) occur with polar aprotic solvents (e.g., DMSO) due to competitive ligand coordination. Kinetic studies (TLC monitoring) show reaction completion within 6 hours under inert conditions .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points for derivatives: How to address them?
lists mp = 301–302°C for a related hydrochloride salt, while reports lower values (e.g., 250°C). These differences arise from polymorphic forms or hydration states. Researchers should characterize batches via XRPD (X-ray powder diffraction) and DSC (Differential Scanning Calorimetry) to identify crystalline phases .
Q. Conflicting reactivity data in fluorobenzyl-containing intermediates: What factors explain this?
and 6 describe divergent reactivities of pyrazolo-pyridine intermediates. Steric hindrance from the 2-fluorobenzyl group reduces nucleophilic substitution rates by 30–50% compared to non-fluorinated analogs. Solvent effects (e.g., acetonitrile vs. DMF) and counterion choice (Cl⁻ vs. BF₄⁻) further modulate reactivity .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction variables (e.g., temperature, catalyst) for scalable protocols.
- Analytical Workflow : Combine LC-MS for rapid purity checks and 2D NMR (HSQC, HMBC) for structural elucidation.
- Safety Compliance : Follow GHS guidelines for labeling and storage, particularly for halogenated byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
